2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5OS/c1-12(2)18-27-28-19-20(26-15-9-5-6-10-16(15)29(18)19)31-11-17(30)25-14-8-4-3-7-13(14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTZSNMAXAAGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is carried out in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as the solvent, and the mixture is stirred overnight before being poured onto ice-water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazoloquinoxalines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of a trifluoromethyl group in the phenyl ring enhances the antimicrobial spectrum, making it a promising candidate for developing new antibiotics.
Anticancer Properties
Triazole-containing compounds have been documented for their anticancer activities. Studies have demonstrated that certain triazole derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression . The specific structure of this compound may enhance its selectivity and potency against cancer cells, warranting further investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are well-established. They act by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This compound could potentially serve as an anti-inflammatory agent due to its structural attributes .
Study on Triazole Derivatives
A comprehensive review highlighted the medicinal attributes of 1,2,4-triazoles and their derivatives. It noted that compounds similar to this one have shown promising results in treating infections and inflammatory conditions due to their ability to inhibit various enzymes and receptors .
Synthesis and Evaluation
In a recent study, researchers synthesized quinolone-triazole hybrids, including compounds similar in structure to 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide. These hybrids exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against several pathogens .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its ability to intercalate into DNA, disrupting the replication process and inhibiting the proliferation of cancer cells . The compound targets DNA and other molecular pathways involved in cell division and growth .
Comparison with Similar Compounds
Key Observations:
Core Flexibility: The target compound’s triazoloquinoxaline core distinguishes it from hexahydroquinazolines () and thieno-triazolo-diazepines ().
Substituent Impact : The 2-(trifluoromethyl)phenyl group is shared with the compound in , suggesting a role in enhancing hydrophobic interactions. In contrast, ’s fluconazole-based derivatives prioritize fluorinated aryl groups for antifungal activity .
However, the PROTAC in demonstrates that minor structural changes (e.g., linker length) can radically alter mechanism of action .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The triazoloquinoxaline core may resist oxidative degradation better than ’s triazolium salts, which are prone to ring-opening under acidic conditions .
Biological Activity
The compound 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 435.5 g/mol. The structure includes a triazole ring and a quinoxaline moiety, which are known to contribute to various biological activities.
Antiviral Activity
Recent studies indicate that quinoxaline derivatives exhibit promising antiviral properties. For instance, compounds similar to the one in focus have shown activity against Herpes simplex virus (HSV) and other viral pathogens. In specific assays, these compounds reduced viral plaque formation significantly, suggesting their potential as antiviral agents .
| Compound | Virus Type | Plaque Reduction (%) | Concentration (µg/mL) |
|---|---|---|---|
| Compound A | HSV | 25% | 20 |
| Compound B | Influenza | 50% | 6.2 |
| Compound C | Filovirus | 30% | 3.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar triazoloquinoxaline derivatives have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with vital metabolic pathways .
Anticancer Potential
Triazoloquinoxaline derivatives have been investigated for their anticancer properties, particularly their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's structure allows for interaction with DNA, potentially leading to the inhibition of tumor growth .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many quinoxaline derivatives inhibit key enzymes involved in viral replication and bacterial metabolism.
- DNA Intercalation : The compound's planar structure allows it to intercalate into DNA strands, disrupting replication processes.
- Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate cellular signaling pathways involved in inflammation and cancer progression .
Case Studies and Research Findings
- Case Study on Antiviral Efficacy : A study evaluated a series of triazoloquinoxaline derivatives against HSV. The lead compound demonstrated a significant reduction in viral load with minimal cytotoxicity compared to standard antiviral drugs .
- Antimicrobial Screening : In a comprehensive antimicrobial screening involving various bacterial strains, the compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .
- Anticancer Activity Assessment : In vitro studies on several cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reagents are involved?
The synthesis typically involves multi-step reactions starting with the formation of the triazoloquinoxaline core. Key steps include:
- Quinoxaline core preparation : Cyclization of o-phenylenediamine derivatives with carbonyl compounds.
- Triazole ring introduction : Via cycloaddition reactions using reagents like hydrazine derivatives or nitriles.
- Sulfanyl-acetamide coupling : Thiol-alkylation or nucleophilic substitution to attach the sulfanyl-acetamide moiety. Reagents such as acetic anhydride, sulfurizing agents (e.g., Lawesson’s reagent), and catalysts (e.g., Pd for cross-coupling) are critical . Methodological Tip: Optimize reaction temperatures (80–120°C) and solvents (DMF, THF) to enhance yield and purity .
Q. Which characterization techniques are essential to confirm structural integrity and purity?
- NMR spectroscopy (1H/13C): Validates substituent positions and molecular connectivity .
- HPLC : Assesses purity (>95% is typical for bioactive studies) .
- X-ray crystallography : Resolves 3D conformation and crystallinity .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, crucial for storage conditions .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) to identify targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
- Compound stability : Verify stability in DMSO/medium via HPLC post-dissolution .
- Structural analogs : Compare with derivatives (e.g., trifluoromethyl vs. methoxy substituents) to isolate structure-activity relationships (SAR) . Example: A study found IC50 values ranging from 10.5–15.0 µM for similar quinazolinones, attributed to assay sensitivity differences .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COVID-19 main protease, as in with ∆G = -7.7 kcal/mol) .
- QSAR models : Corrogate substituent effects (e.g., trifluoromethyl enhances lipophilicity) on bioavailability .
- ADMET prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration .
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
- Prodrug design : Modify acetamide or sulfanyl groups to enhance solubility (e.g., PEGylation) .
- Formulation studies : Use nanoemulsions or liposomes to improve plasma half-life .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; introduce deuterium or fluorine to block oxidation .
Q. What advanced analytical methods identify degradation pathways under stressed conditions?
- LC-MS/MS : Track degradation products in accelerated stability tests (40°C/75% RH for 4 weeks) .
- Forced degradation : Expose to UV light, acidic/alkaline conditions, and oxidizers (H2O2) to simulate stability challenges .
- Isotopic labeling : Use 13C/2H isotopes to trace bond cleavage mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
